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Abstract

JNJ-55511118 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a
selective negative allosteric modulator of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic
acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein y-8
(TARP-y8). This selectivity for TARP-y8-containing AMPA receptors, which are predominantly
expressed in the hippocampus and other limbic structures, confers a region-specific modulatory
effect on glutamatergic neurotransmission. Preclinical studies have demonstrated its potential
as a neuroprotective agent, particularly in conditions characterized by neuronal
hyperexcitability, such as epilepsy. Furthermore, JNJ-55511118 has shown efficacy in animal
models of alcohol use disorder by reducing alcohol self-administration. This technical guide
provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key
experimental protocols related to the investigation of JNJ-55511118's neuroprotective effects.

Core Mechanism of Action

JNJ-55511118 exerts its neuroprotective effects by selectively targeting and modulating the
function of AMPA receptors associated with the TARP-y8 auxiliary subunit.

Signaling Pathway
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The primary mechanism involves the inhibition of ion flux through the AMPA receptor channel.
JNJ-55511118 binds to a site on the TARP-y8 protein, which in turn allosterically modulates the
associated AMPA receptor. This modulation results in a decrease in the receptor's single-
channel conductance, thereby reducing the influx of cations like Na+ and Ca2+ in response to
glutamate binding. This targeted reduction in excitatory neurotransmission in brain regions with
high TARP-y8 expression, such as the hippocampus, is believed to underlie its anticonvulsant
and neuroprotective properties.[1][2][3]
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JNJ-55511118 mechanism of action.

Preclinical Efficacy: Quantitative Data

The neuroprotective and behavioral effects of INJ-55511118 have been evaluated in several
preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro and Pharmacokinetic Properties
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Parameter Value Species/System Reference
o o ) Recombinant human
Binding Affinity (Ki) 26 nM [3]
TARP-y8
>80% at 10 mg/kg
Receptor Occupancy Mouse [4]
p.o. (up to 6 hours)
) o Orally bioavailable
Bioavailability ) Rodent models [3]
and brain penetrant
Table 2: Anticonvulsant Activity
Animal Model Endpoint Dose Effect Reference
) Strong
Rodent models Seizure

) ) Dose-dependent  anticonvulsant
of epilepsy protection
effect

[5]

Specific ED50
values were not
available in the
reviewed

literature.

Table 3: Behavioral Effects in Alcohol Self-

Administration Model
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. Doses Key Findings in
Animal Model o . Reference
Administered (p.o.) Male Mice

- 1 and 10 mg/kg
significantly
decreased alcohol
self-administration.-

) No significant effect

C57BL/6J mice 0, 1, and 10 mg/kg [4][6]

on sucrose self-
administration.- No
significant effect on
open-field locomotor

activity.

ble 4: Eff | hvsiol | Coaniti

Dosel/Receptor

Assay Effect Reference
Occupancy

Electroencephalogram  High receptor Strong reduction in 5]

(EEG) occupancy certain EEG bands

] High receptor o )

Learning and Memory Mild impairment [5]

occupancy

Specific quantitative
data on the magnitude
of EEG changes and
the precise impact on
learning and memory
were not detailed in
the reviewed

literature.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of JINJ-
55511118.
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Operant Alcohol Self-Administration

This protocol is based on the methodology described by Hoffman et al. (2021).[4][6]

Animal Model:
C57BL/6J mice

Training:

Operant conditioning (FR-4 schedule)
for sweetened alcohol or sucrose

Drug Administration:
JNJ-55511118 (0, 1, or 10 mg/kg, p.o.)
1 hour before session

Data Collection:
Lever presses, reinforcers, latency to first press

Control Experiments:
Sucrose self-administration
Open-field activity

Click to download full resolution via product page

Workflow for alcohol self-administration study.

Materials:
e C57BL/6J mice
o Standard operant conditioning chambers

e JNJ-55511118
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e Vehicle (e.g., 10% w/v carboxymethyl-f3-cyclodextrin)

e Sweetened alcohol solution (e.g., 9% v/v ethanol + 2% w/v sucrose)
e Sucrose solution (e.g., 2% wi/v)

Procedure:

e Animal Habituation and Training:

o House mice under a standard 12-hour light/dark cycle with ad libitum access to food and
water.

o Train mice in operant conditioning chambers to press a lever for a liquid reward on a fixed-
ratio 4 (FR-4) schedule of reinforcement. One group is trained with sweetened alcohol,
and a control group is trained with a sucrose solution.

o Continue training until a stable baseline of responding is achieved.
e Drug Preparation and Administration:

o Prepare a suspension of JNJ-55511118 in the vehicle at the desired concentrations (e.g.,
0, 1, and 10 mg/kg).

o Administer the drug or vehicle via oral gavage (p.o.) one hour prior to the start of the

operant session.
o Data Collection and Analysis:

o Record the number of lever presses, the number of reinforcers earned, and the latency to
the first lever press during the session.

o Analyze the data to determine the effect of INJ-55511118 on alcohol-seeking behavior
compared to vehicle and the sucrose control group.

e Control for Motor Effects:
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o Conduct an open-field locomotor activity test to assess for any confounding effects of the
drug on general motor function.

In Vitro Assays

The following are generalized protocols for the in vitro assays used to characterize JNJ-
55511118, based on descriptions in Maher et al. (2016) and standard laboratory practices.[5]

Objective: To determine the binding affinity (Ki) of INJ-55511118 for TARP-y8-containing AMPA
receptors.

Materials:

e Cell membranes expressing human TARP-y8 and AMPA receptors
e A suitable radioligand (e.qg., [3H]-JNJ-56022486)

» JNJ-55511118 at various concentrations

» Binding buffer

o 96-well plates

o Filtration apparatus

 Scintillation counter

Procedure:

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the
radioligand and varying concentrations of INJ-55511118 in binding buffer.

« Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to
separate bound from free radioligand.

e Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

» Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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» Data Analysis: Determine the IC50 value (the concentration of JNJ-55511118 that inhibits
50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To assess the functional inhibition of AMPA receptors by JNJ-55511118.
Materials:

o HEK293 cells co-expressing TARP-y8 and an AMPA receptor subunit (e.g., GIuAl)
o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

e Glutamate

» JNJ-55511118 at various concentrations

o Assay buffer

o Fluorescent plate reader

Procedure:

e Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-
sensitive fluorescent dye.

e Compound Incubation: Incubate the cells with varying concentrations of JINJ-55511118.
o Stimulation: Add glutamate to stimulate the AMPA receptors and induce calcium influx.

» Fluorescence Measurement: Measure the change in fluorescence intensity over time using a
fluorescent plate reader.

o Data Analysis: Determine the IC50 value for the inhibition of the glutamate-induced calcium
response by JNJ-55511118.

Objective: To characterize the effect of INJ-55511118 on the electrophysiological properties of
TARP-y8-containing AMPA receptors.

Materials:
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o HEK293 cells co-expressing TARP-y8 and an AMPA receptor subunit

o Patch-clamp rig with amplifier and data acquisition system

e Glass micropipettes

e Intracellular and extracellular recording solutions

e Glutamate

e JNJ-55511118

Procedure:

o Cell Preparation: Culture and prepare the cells for patch-clamp recording.

» Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a single cell.

» Drug Application: Perfuse the cell with an extracellular solution containing glutamate to elicit
an AMPA receptor-mediated current. Apply JNJ-55511118 to the cell and record the change
in the current amplitude and kinetics.

» Data Analysis: Analyze the electrophysiological recordings to determine the effect of INJ-
55511118 on parameters such as peak current amplitude, desensitization rate, and
deactivation rate.

Summary and Future Directions

JNJ-55511118 represents a promising therapeutic candidate for neurological disorders
characterized by excessive glutamatergic signaling. Its unique mechanism of action, centered
on the selective modulation of TARP-y8-containing AMPA receptors, offers the potential for
targeted neuroprotection with a favorable side-effect profile. The preclinical data summarized in
this guide highlight its anticonvulsant properties and its ability to reduce alcohol-seeking
behavior.

Future research should focus on fully elucidating the dose-response relationships in various
models of neurological disease, further characterizing its effects on cognitive function, and
ultimately translating these promising preclinical findings into clinical development for
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conditions such as epilepsy and alcohol use disorder. The detailed experimental protocols
provided herein offer a foundation for researchers to further investigate the neuroprotective
potential of INJ-55511118 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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